molecular formula C15H23NO4 B095993 4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione CAS No. 17280-60-3

4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione

Cat. No. B095993
CAS RN: 17280-60-3
M. Wt: 281.35 g/mol
InChI Key: YPHMISFOHDHNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione, also known as DMDD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMDD is a cyclic diketone that is structurally similar to thalidomide, a sedative drug that was withdrawn from the market due to teratogenic effects. However, DMDD has shown promising results in preclinical studies as an anti-inflammatory and immunomodulatory agent.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related piperidine-dione compounds has been studied, providing insights into their molecular configurations and interactions. For example, a study on the crystal structure of a similar compound, 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)- piperidin-2,6-dione, reveals detailed molecular arrangements and dihedral angles, enhancing the understanding of their chemical behavior and potential applications (Rajnikant et al., 2010).

Synthesis and Chemical Behavior

The chemical synthesis and behavior of piperidine-dione derivatives are significant for scientific research. Studies have explored various synthetic routes and reactions, such as the ring-opening reaction of related compounds, which can lead to the development of novel chemicals with potential applications (P. Šafár̆ et al., 2000).

Biological Activity

Some piperidine-dione derivatives have been studied for their biological activities, including their potential as aromatase inhibitors. This is particularly relevant in the context of breast cancer treatment, where certain derivatives have shown promising results (R. Hartmann & C. Batzl, 1986). Additionally, the biological activities of demethylcycloheximides, including derivatives of piperidine-dione, have been examined for their fungicidal and herbicidal properties (H. Kondo et al., 1988).

Potential in Drug Development

Research into piperidine-dione derivatives also involves exploring their potential in drug development. For instance, the synthesis and evaluation of mammary tumor inhibiting activities of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones highlight the potential therapeutic applications of these compounds (R. Hartmann et al., 1992).

properties

IUPAC Name

4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHMISFOHDHNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione

CAS RN

6746-42-5
Record name Isocycloheximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 2
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 3
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 4
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 5
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione

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